molecular formula C15H16Cl2FNO B5347477 N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

Cat. No.: B5347477
M. Wt: 316.2 g/mol
InChI Key: UTNMWIAKGMBKQX-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro-fluorophenyl group and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO.ClH/c1-19-12-7-5-11(6-8-12)9-18-10-13-14(16)3-2-4-15(13)17;/h2-8,18H,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNMWIAKGMBKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 4-methoxybenzylamine under basic conditions to form the intermediate N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine. This intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The chloro and fluoro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia rebaudiana leaves.

Uniqueness

N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is unique due to its specific combination of chloro, fluoro, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

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